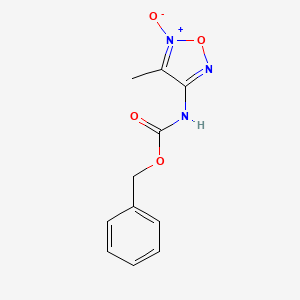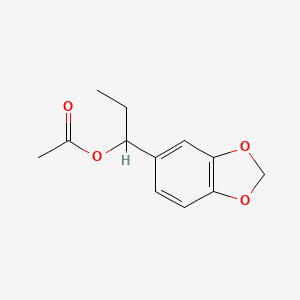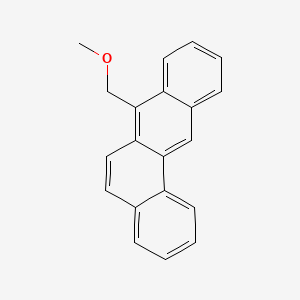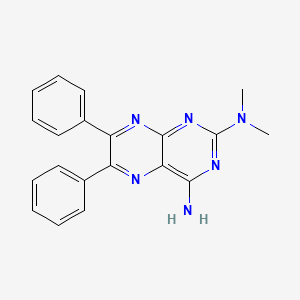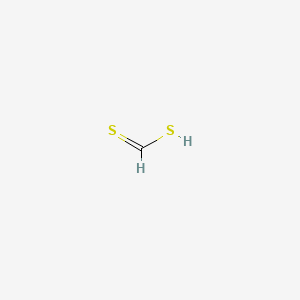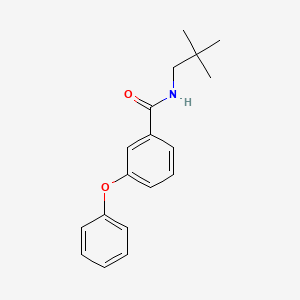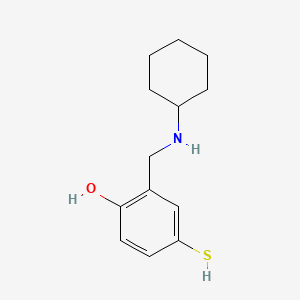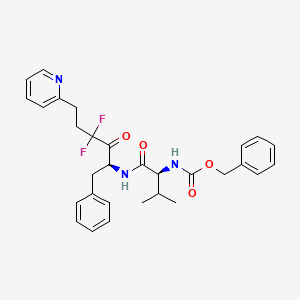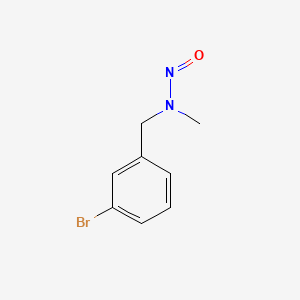
Vasopressin, 1-penicillamine-2-O-metyr-8-lys-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is a synthetic analog of the naturally occurring hormone vasopressin. This compound is designed to mimic the physiological effects of vasopressin, which is primarily involved in regulating water balance and blood pressure in the body. Vasopressin analogs are often used in medical research and treatment due to their ability to interact with specific receptors in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the peptide backbone, followed by the introduction of specific side chains and functional groups. Common reagents used in the synthesis include protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), as well as coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).
Industrial Production Methods
Industrial production of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific reagents tailored to the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns, which can affect the compound’s stability and activity.
Applications De Recherche Scientifique
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the physiological roles of vasopressin analogs in water balance and blood pressure regulation.
Medicine: This compound is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock.
Industry: It is used in the development of new peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves binding to specific vasopressin receptors (V1 and V2 receptors) in the body. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys. This results in increased blood pressure and reduced urine output, helping to maintain fluid balance in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and resistance to degradation.
Terlipressin: Another vasopressin analog used to treat variceal bleeding and vasodilatory shock.
Lypressin: A naturally occurring vasopressin analog used in the treatment of diabetes insipidus.
Uniqueness
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in research and therapeutic applications, offering advantages over other vasopressin analogs in terms of efficacy and safety.
Propriétés
Numéro CAS |
88210-91-7 |
|---|---|
Formule moléculaire |
C49H71N13O12S2 |
Poids moléculaire |
1098.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H71N13O12S2/c1-49(2)40(54)47(72)60-33(23-28-14-16-29(74-3)17-15-28)44(69)58-32(22-27-10-5-4-6-11-27)43(68)56-31(18-19-37(51)63)42(67)59-34(24-38(52)64)45(70)61-35(26-75-76-49)48(73)62-21-9-13-36(62)46(71)57-30(12-7-8-20-50)41(66)55-25-39(53)65/h4-6,10-11,14-17,30-36,40H,7-9,12-13,18-26,50,54H2,1-3H3,(H2,51,63)(H2,52,64)(H2,53,65)(H,55,66)(H,56,68)(H,57,71)(H,58,69)(H,59,67)(H,60,72)(H,61,70)/t30-,31-,32-,33-,34-,35-,36-,40+/m0/s1 |
Clé InChI |
WWKMYTLSFVWGQW-WSCOOMFJSA-N |
SMILES isomérique |
CC1([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
SMILES canonique |
CC1(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
